
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Descripción general
Descripción
“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” is an organic compound with the molecular formula C11H10ClNO2 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” consists of an indole ring attached to a ketone group via an ethane bridge, with a chlorine atom attached to the second carbon of the ethane bridge . The indole ring also has a methoxy group attached to the 5th carbon .Chemical Reactions Analysis
In a study, “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” was used as a key intermediate in the synthesis of 5-Methoxyindole conjugated with aniline and substituted anilines by base-catalyzed condensation reaction .Physical And Chemical Properties Analysis
“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” has an average mass of 223.656 Da and a monoisotopic mass of 223.040009 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The indole moiety of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a prevalent structure in many alkaloids. Researchers have been utilizing this compound for the synthesis of novel alkaloid derivatives, which are significant in the development of new pharmaceuticals .
Anticancer Research
Indole derivatives, such as 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone , have shown promise in anticancer research. These compounds can be used to create molecules that target specific cancer cells, potentially leading to new treatments and therapies .
Antimicrobial Activity
The structural complexity of indole derivatives lends itself to the exploration of antimicrobial properties. Scientific studies have indicated that modifications to the indole structure can result in compounds with potent antimicrobial activity, useful in combating various bacterial and fungal infections .
Antioxidant Properties
Indole derivatives are also being studied for their antioxidant properties. By scavenging free radicals, these compounds can contribute to the protection of cells from oxidative stress, which is implicated in numerous diseases .
Development of Anti-HIV Drugs
The fight against HIV has been a significant area of research, and indole derivatives have been identified as potential candidates for the development of anti-HIV drugs. Their ability to inhibit the replication of the virus makes them valuable in this field .
Antiviral Agents
Beyond HIV, indole derivatives are being investigated for their broader antiviral properties. They have been tested against a range of RNA and DNA viruses, showing inhibitory activity that could lead to new antiviral medications .
Anti-Inflammatory Applications
The biological activity of indole derivatives extends to anti-inflammatory effects. These compounds can be synthesized to develop drugs that alleviate inflammation, which is a common symptom in many chronic conditions .
Neuroprotective Effects
Indole derivatives are being explored for their neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases by protecting neuronal cells from damage and supporting brain health .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have been effective against the anti-HIV-1 activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives have shown high cytotoxic activity , suggesting that this compound may also have similar effects.
Action Environment
The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .
Direcciones Futuras
The future directions for “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFUNASXZRQFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359010 | |
| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
CAS RN |
30030-91-2 | |
| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




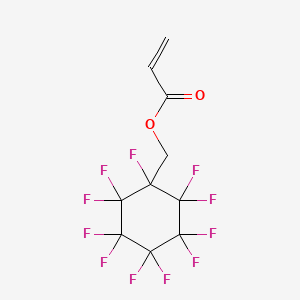


![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
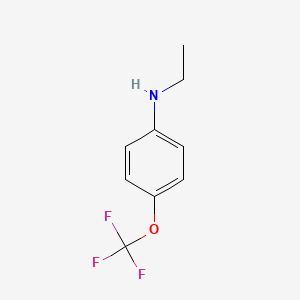
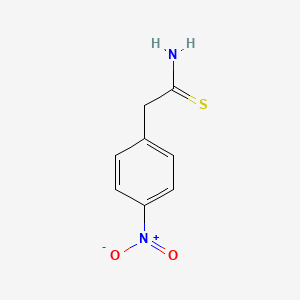
![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)
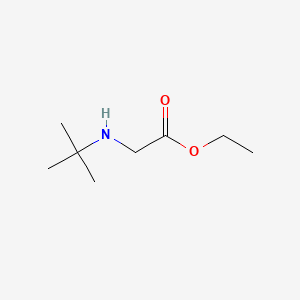
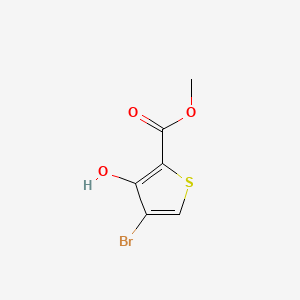
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)
